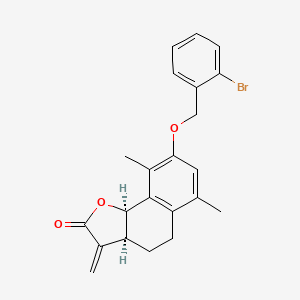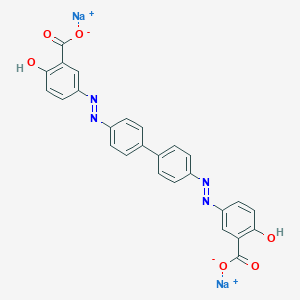
Chrysamine G disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a lipophilic compound that can penetrate the blood-brain barrier and is primarily used as a probe for amyloid deposition in Alzheimer’s disease . Chrysamine G binds to beta-amyloid fibrils, making it useful in quantifying cerebral amyloid β deposition in Alzheimer’s disease pathological studies .
准备方法
Synthetic Routes and Reaction Conditions
Chrysamine G is synthesized through a series of chemical reactions involving the coupling of 3-acetylamino-N,N-diethylaniline with 2-hydroxybenzoic acid. The process involves double nitriding and subsequent coupling reactions . The compound is then purified to achieve a high level of purity, typically ≥95% (HPLC) .
Industrial Production Methods
Industrial production of Chrysamine G involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
化学反应分析
Types of Reactions
Chrysamine G undergoes various chemical reactions, including:
Oxidation: Chrysamine G can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Chrysamine G can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce amine derivatives .
科学研究应用
Chrysamine G has a wide range of scientific research applications, including:
Chemistry: Used as a probe for studying amyloid fibrils and protein aggregation.
Medicine: Utilized in pathological studies to quantify cerebral amyloid β deposition in Alzheimer’s disease.
作用机制
Chrysamine G exerts its effects by binding to beta-amyloid fibrils. This binding inhibits the aggregation of amyloid β, thereby reducing amyloid plaque formation in the brain. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting cerebral amyloid deposits . The molecular targets include beta-amyloid proteins, and the pathways involved are related to amyloid aggregation and deposition .
相似化合物的比较
Chrysamine G is compared with other similar compounds such as Congo red and curcumin analogs. Unlike Congo red, Chrysamine G is more lipophilic and can cross the blood-brain barrier more effectively . Curcumin analogs also show promise in inhibiting amyloid aggregation, but Chrysamine G has a higher affinity for beta-amyloid fibrils .
List of Similar Compounds
- Congo red
- Curcumin analogs
- Direct Blue 6
- Direct Blue 15
- Sudan Orange G
Chrysamine G stands out due to its high affinity for beta-amyloid fibrils and its ability to penetrate the blood-brain barrier, making it a valuable tool in Alzheimer’s disease research .
属性
分子式 |
C26H16N4Na2O6 |
|---|---|
分子量 |
526.4 g/mol |
IUPAC 名称 |
disodium;5-[[4-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2 |
InChI 键 |
AZOPGDOIOXKJRA-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


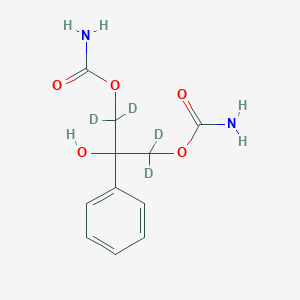

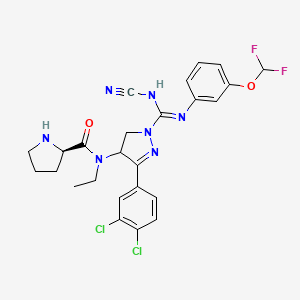
![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
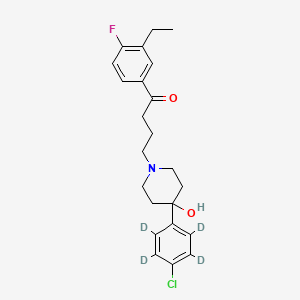


![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
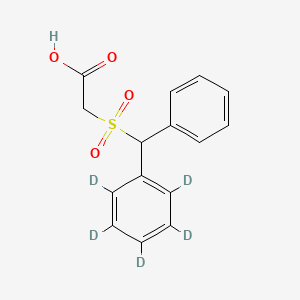

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
